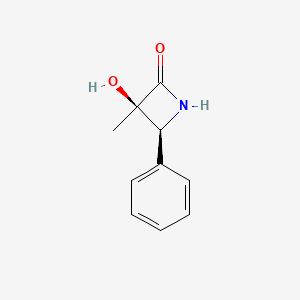
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is a chiral β-lactam compound with significant potential as a pharmaceutical intermediate. This compound is known for its role in the synthesis of various biologically active molecules, including those used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of berry gibberellin III to synthesize taxol alcohol intermediates . The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert the compound into different derivatives.
Substitution: Involves replacing one functional group with another to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler β-lactam compounds .
Scientific Research Applications
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Serves as a precursor for the synthesis of pharmaceutical agents, particularly those used in cancer treatment.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- involves its interaction with specific molecular targets and pathways. As a β-lactam compound, it can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can disrupt essential biological processes, making it useful in pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone, 3-hydroxy-4-phenyl-: Another β-lactam compound with similar structural features.
2-Azetidinone, 3-(acetyloxy)-4-phenyl-1-[(1S)-1-phenylethyl]-, (3R,4S)-: A derivative with additional functional groups.
Uniqueness
2-Azetidinone, 3-hydroxy-3-methyl-4-phenyl-, (3R,4S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups.
Properties
CAS No. |
182155-36-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(3R,4S)-3-hydroxy-3-methyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C10H11NO2/c1-10(13)8(11-9(10)12)7-5-3-2-4-6-7/h2-6,8,13H,1H3,(H,11,12)/t8-,10+/m0/s1 |
InChI Key |
CDGUTZOUCGKJAP-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@]1([C@@H](NC1=O)C2=CC=CC=C2)O |
Canonical SMILES |
CC1(C(NC1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


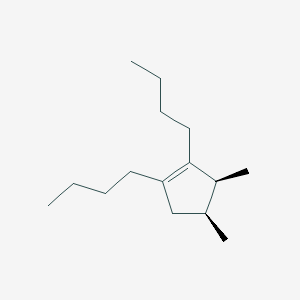
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)

![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
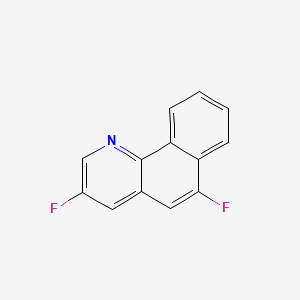
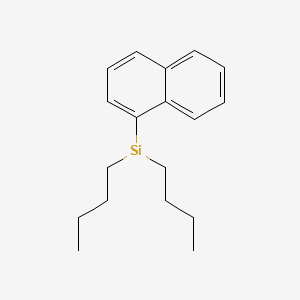
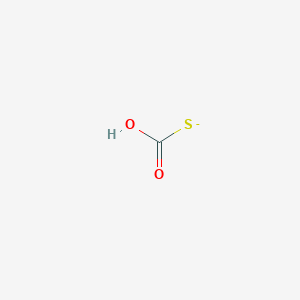
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
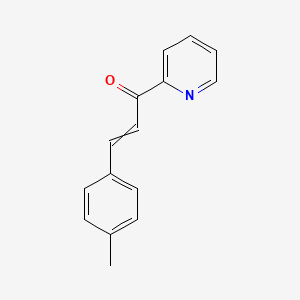
![6-[Ethyl(phenyl)amino]hexan-1-OL](/img/structure/B12552358.png)
![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
